molecular formula C24H23N3O2S2 B6554928 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide CAS No. 1040635-81-1

2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide

Cat. No.: B6554928
CAS No.: 1040635-81-1
M. Wt: 449.6 g/mol
InChI Key: QVHVRSHAHCHOKC-UHFFFAOYSA-N
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Description

The compound 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide features a thieno[3,2-d]pyrimidinone core substituted with a 3-ethyl group, a 7-phenyl ring, and a sulfanyl-linked acetamide moiety attached to a phenethyl chain.

Properties

IUPAC Name

2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-2-27-23(29)22-21(19(15-30-22)18-11-7-4-8-12-18)26-24(27)31-16-20(28)25-14-13-17-9-5-3-6-10-17/h3-12,15H,2,13-14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHVRSHAHCHOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide is a member of the thienopyrimidine class, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure comprising a thieno[3,2-d]pyrimidine core with various substituents, including an acetamide group. The molecular formula is C23H24N2O2SC_{23}H_{24}N_2O_2S with a molecular weight of approximately 396.57 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance, a study by Fayad et al. demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated through various assays measuring inhibition of cyclooxygenase (COX) enzymes. In vitro studies reported that several thienopyrimidine derivatives significantly inhibited COX-1 and COX-2 activities, leading to decreased production of pro-inflammatory mediators such as prostaglandins .

Table 1: Inhibition Potency of Thienopyrimidine Derivatives on COX Enzymes

CompoundIC50 (COX-1) μMIC50 (COX-2) μM
3b19.45 ± 0.0742.1 ± 0.30
4b26.04 ± 0.3631.4 ± 0.12
4d28.39 ± 0.0323.8 ± 0.20
Celecoxib0.04 ± 0.010.04 ± 0.01

This table illustrates the inhibitory effects of selected compounds compared to the standard drug celecoxib.

Structure–Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of thienopyrimidine derivatives. For example, electron-donating groups on the pyrimidine ring enhance anti-inflammatory activity, while modifications at the acetamide position can increase anticancer efficacy .

Case Studies

  • Case Study on Anti-cancer Activity : A multicellular spheroid model was used to assess the anticancer effects of various thienopyrimidine derivatives, including our target compound. Results indicated that these compounds effectively reduced spheroid growth and induced apoptosis in cancerous cells .
  • Case Study on Anti-inflammatory Effects : In vivo studies involving carrageenan-induced paw edema in rats showed that derivatives similar to our compound significantly reduced inflammation compared to control groups treated with indomethacin .

Comparison with Similar Compounds

Structural and Functional Analogues

Key Structural Differences and Implications

A. Core Heterocycle Variations
  • Thienopyrimidinone vs. Oxazole (iCRT3): The thienopyrimidinone core (target compound) offers a fused bicyclic system with enhanced π-conjugation compared to the monocyclic oxazole in iCRT3. This difference likely impacts electronic properties and binding interactions. For instance, iCRT3 inhibits Wnt/β-catenin signaling via β-catenin binding , whereas thienopyrimidinone derivatives (e.g., ) may target distinct pathways due to their extended aromaticity.
  • Thienopyrimidinone vs.
B. Substituent Effects
  • Phenethyl vs. Aromatic Acetamide Groups:
    The phenethyl chain in the target compound provides flexibility and hydrophobicity, favoring interactions with protein pockets. In contrast, halogenated aryl groups (e.g., 2,3-dichlorophenyl in ) introduce electron-withdrawing effects, enhancing stability but possibly reducing solubility .

  • 3-Substituent Variations: The 3-ethyl group in the target compound and analog contrasts with the 3-(4-methylphenyl) group in . Ethyl substituents may enhance lipophilicity, influencing bioavailability, while bulkier aryl groups (e.g., 4-methylphenyl) could sterically hinder target binding.

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